molecular formula C15H8ClFN2O3 B2635385 2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide CAS No. 1170999-88-8

2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide

Cat. No.: B2635385
CAS No.: 1170999-88-8
M. Wt: 318.69
InChI Key: MVNNCIVLTGVQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group, a fluorine atom, and a 1,3-dioxoisoindolin-5-yl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Introduction of the 1,3-Dioxoisoindolin-5-yl Group: The next step involves the introduction of the 1,3-dioxoisoindolin-5-yl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate benzamide with a suitable phthalimide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluorine substituents on the benzamide core make it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and isoindolinone moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different nucleophiles replacing the chloro or fluorine groups.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to the modulation of biochemical processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide is unique due to the presence of both chloro and fluorine substituents on the benzamide core, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its binding affinity and specificity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(1,3-dioxoisoindol-5-yl)-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2O3/c16-10-2-1-3-11(17)12(10)15(22)18-7-4-5-8-9(6-7)14(21)19-13(8)20/h1-6H,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNNCIVLTGVQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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